molecular formula C26H32F3N3O11P2 B610921 Sonidegib phosphate CAS No. 1218778-77-8

Sonidegib phosphate

Número de catálogo B610921
Número CAS: 1218778-77-8
Peso molecular: 681.4947
Clave InChI: RWIVSVMMGFFZIJ-VWDRLOGHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sonidegib phosphate is a phosphate salt obtained by reacting sonidegib with two equivalents of phosphoric acid . It is an antineoplastic agent used for the treatment of locally advanced basal cell carcinoma (BCC) following surgery and radiation therapy, or in cases where surgery or radiation therapy are not appropriate . It is a Hedgehog signaling pathway inhibitor (via smoothened antagonism) developed as an anticancer agent by Novartis .


Synthesis Analysis

The current industrial approach to sonidegib utilizes wasteful organic solvents and relies on high loadings of endangered Pd. This anticancer drug can now be synthesized in 5 steps using only 3 pots, along with ppm levels of a Pd catalyst, all done in water at ambient temperatures .


Molecular Structure Analysis

The molecular formula for sonidegib phosphate is C26H26F3N3O3•2H3PO4 . The molecular weight is 681.49 daltons . The IUPAC name is N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid .


Chemical Reactions Analysis

Sonidegib phosphate is a phosphate salt obtained by reaction sonidegib with two equivalent of phosphoric acid . It has a role as an antineoplastic agent, a SMO receptor antagonist, and a Hedgehog signaling pathway inhibitor .


Physical And Chemical Properties Analysis

The molecular formula for sonidegib phosphate is C26H26F3N3O3•2H3PO4 . The molecular weight is 681.49 daltons . The IUPAC name is N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid .

Aplicaciones Científicas De Investigación

Treatment of Skin Cancer

Sonidegib phosphate (SNG) is a hedgehog inhibitor that has been used for skin cancer treatment . However, SNG has low bioavailability and is associated with resistance . Researchers have focused on enhancing the bioavailability, anti-tumor efficacy, and targeting of SNG by developing an ethosome gel as a potential treatment for skin cancer .

Improving Bioavailability

The bioavailability of SNG is low, which can limit its effectiveness . To address this, researchers have developed an ethosome gel loaded with SNG . This formulation was found to have a high entrapment efficiency and a steady-state flux, indicating improved bioavailability .

Anti-Tumor Efficacy

The ethosome gel formulation of SNG has shown significant anti-tumor activity . In comparison with oral SNG, the formulation showed 3.18 times higher relative bioavailability and consequently significant anti-tumor activity .

Targeting Skin Cancer Cells

The ethosome gel formulation of SNG has shown a higher rate of SNG penetration in the skin’s deep layers and passive targeting in tumor cells . This suggests that the formulation could be more effective at reaching and killing cancer cells.

Treatment of Advanced Basal Cell Carcinoma

Sonidegib is indicated for the treatment of adult patients with locally advanced basal cell carcinoma (laBCC) who present recurrence following surgery or radiation therapy, or those who are not candidates for surgery or radiotherapy . A 42-month analysis of the randomized BOLT study confirmed the long-term efficacy and safety of sonidegib .

Inhibition of c-Jun N-terminal kinase 3 (JNK3)

Sonidegib, a smoothened antagonist clinically used to treat basal cell carcinoma, is a potential c-Jun N-terminal kinase 3 (JNK3) inhibitor . This suggests that it could have applications in the treatment of diseases where JNK3 plays a role.

Mecanismo De Acción

Target of Action

Sonidegib phosphate primarily targets a transmembrane protein called Smoothened (SMO) . SMO plays a crucial role in the Hedgehog (Hh) signaling pathway, which is involved in cell differentiation, tissue polarity, and stem cell maintenance .

Mode of Action

Sonidegib phosphate acts as an inhibitor of the Hh pathway . It binds to and inhibits SMO, preventing the Hh pathway from functioning . This inhibition disrupts the signal transduction of the Hh pathway, leading to changes in the cellular environment .

Biochemical Pathways

The Hh signaling pathway is highly conserved and includes the ligands (Sonic hedgehog, Desert hedgehog, Indian hedgehog), patched receptors (PTCH1, PTCH2), signal transducer SMO, and Gli transcription factors (Gli1, Gli2, Gli3) . In the absence of Hh ligand binding to the patched receptor, the receptor inhibits the function of SMO . The binding of Hh ligand releases this inhibition, allowing SMO to signal downstream and activate the Gli transcription factors . Gli can bind to the promoter regions of their target genes, regulating their expression .

Pharmacokinetics

Sonidegib is primarily metabolized via oxidation and amide hydrolysis . The enzyme responsible for the majority of metabolism is the cytochrome P450 (CYP) 3A4 enzyme . Around 70% of Sonidegib is eliminated in the feces, while 30% is eliminated in the urine .

Result of Action

The inhibition of the Hh signaling pathway by Sonidegib results in antitumor activity in various animal models . In a transgenic mouse model of islet cell neoplasms, tumor volume was reduced by 95% in mice treated with Sonidegib when compared with untreated mice . This indicates that tumors that depend on the Hh pathway are unable to grow when the pathway is inhibited by Sonidegib .

Action Environment

The efficacy of Sonidegib can be influenced by various environmental factors. For instance, a high-fat meal can increase Sonidegib’s bioavailability fivefold . Additionally, proton pump inhibitor (PPI) coadministration can reduce Sonidegib’s bioavailability by 30% . Therefore, the action, efficacy, and stability of Sonidegib can be significantly affected by the patient’s diet and concomitant medications .

Safety and Hazards

Sonidegib was well tolerated, with common grade 1–2 adverse events (AEs), including muscle spasms, increase in the serum creatine phosphokinase (CPK) levels, dysgeusia, gastrointestinal symptoms, and alopecia, occurring in >10% of patients . ODOMZO can cause embryo-fetal death or severe birth defects when administered to a pregnant woman .

Direcciones Futuras

Further studies of real-world experiences are needed to better understand the correct management of the drug, alternative dosing regimens, and differences with other hedgehog inhibitors . It has been investigated as a potential treatment for various cancers including pancreatic cancer, breast cancer, basal cell carcinoma of the skin, small cell lung cancer, and medulloblastoma .

Propiedades

IUPAC Name

N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N3O3.2H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;2*1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);2*(H3,1,2,3,4)/t16-,17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIVSVMMGFFZIJ-VWDRLOGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F3N3O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669468
Record name Phosphoric acid--N-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sonidegib phosphate

CAS RN

1218778-77-8
Record name Sonidegib phosphate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218778778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--N-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SONIDEGIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W421AI34UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.